2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine
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Overview
Description
2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family.
2-Phenylbenzimidazole: A similar compound with a phenyl group instead of a fluorophenyl group.
2-Methylbenzimidazole: A benzimidazole derivative with a methyl group.
Uniqueness
2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
833474-49-0 |
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Molecular Formula |
C14H12FN3 |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H12FN3/c15-10-3-1-2-9(6-10)7-14-17-12-5-4-11(16)8-13(12)18-14/h1-6,8H,7,16H2,(H,17,18) |
InChI Key |
DAFQMQOYWQQNCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC3=C(N2)C=C(C=C3)N |
Origin of Product |
United States |
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